molecular formula C11H15ClFN B597235 (1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride CAS No. 1228879-43-3

(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride

Cat. No. B597235
M. Wt: 215.696
InChI Key: SUNQYUNFGPBASA-UHFFFAOYSA-N
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Description

“(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride” is a chemical compound with the molecular formula C11H15ClFN . It has a molecular weight of 215.69 g/mol .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H . The canonical SMILES representation is C1CC(C1)(CN)C2=CC=CC=C2F.Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.69 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound is 215.0877053 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 14 .

Scientific Research Applications

Novel Serotonin 5-HT1A Receptor-Biased Agonists

Research into novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has shown potential in psychiatric and neurological disorders. These compounds, including variations with fluoroaryl groups, have been designed as "biased agonists" targeting serotonin 5-HT1A receptors. They have demonstrated potent antidepressant-like activity through ERK1/2 phosphorylation-preferring mechanisms, suggesting a promising avenue for developing new antidepressant drugs (Sniecikowska et al., 2019).

Analytical Chemistry Applications

In the realm of analytical chemistry, the separation and analysis of flunarizine hydrochloride and its degradation products have been achieved using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). This methodology is crucial for the quality control of pharmaceuticals, ensuring the safety and efficacy of the medication (El-Sherbiny et al., 2005).

Drug Precursor and Decomposition Product Analysis

A suspected chemical precursor of 2-fluorodeschloroketamine, relevant to forensic science, was identified and analyzed. This research provides insights into the chemical pathways and potential illicit drug synthesis, highlighting the importance of analytical techniques in legal and forensic contexts (Luo et al., 2022).

Chiral Discrimination in Pharmaceutical Analysis

The study of chiral discrimination on an amylose tris(3,5-dimethylphenyl)carbamate stationary phase for a compound with structural similarities to the target chemical underlines the significance of enantiomeric purity in pharmaceuticals. This research underscores the importance of chiral resolution in drug synthesis and quality control, ensuring that only the intended enantiomer is present in the final product (Bereznitski et al., 2002).

Development of Anti-influenza Virus Agents

Novel tricyclic compounds with a unique amine moiety, structurally related to the compound of interest, have shown potent anti-influenza A virus activity. This line of research highlights the potential for developing new antiviral drugs, particularly in response to global health challenges posed by influenza viruses (Oka et al., 2001).

properties

IUPAC Name

[1-(2-fluorophenyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11;/h1-2,4-5H,3,6-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNQYUNFGPBASA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676439
Record name 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride

CAS RN

1228879-43-3
Record name 1-[1-(2-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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